

Comparative analysis of 10(Z)-Nonadecenol and its geometric isomers.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 10(Z)-Nonadecenol

Cat. No.: B8262283

[Get Quote](#)

Comparative Analysis of 10(Z)-Nonadecenol and its Geometric Isomer

A Guide for Researchers in Drug Development and Life Sciences

In the realm of lipidomics and pheromone research, the subtle distinctions between geometric isomers can lead to vastly different biological outcomes. This guide provides a comparative analysis of **10(Z)-nonadecenol** and its geometric counterpart, 10(E)-nonadecenol. While direct comparative studies on these specific isomers are limited in publicly available literature, this document synthesizes known information on closely related long-chain unsaturated alcohols and established chemical principles to offer a predictive comparison. The data presented herein is intended to serve as a foundational resource for researchers initiating studies on these compounds.

Physicochemical Properties: A Tale of Two Geometries

The geometry of the double bond in 10-nonadecenol isomers is expected to influence their physical properties. The cis (Z) configuration introduces a "kink" in the hydrocarbon chain, which typically results in a lower melting point and boiling point compared to the more linear trans (E) isomer. This is due to the reduced efficiency of intermolecular packing in the solid and liquid states for the cis isomer. While experimental data for 10-nonadecenol is not readily available, we can extrapolate from the properties of the corresponding nonadecenoic acids.

Property	10(Z)-Nonadecenol (Predicted)	10(E)-Nonadecenol (Predicted)	Data Source Context
Molecular Formula	C ₁₉ H ₃₈ O	C ₁₉ H ₃₈ O	-
Molecular Weight	282.51 g/mol	282.51 g/mol	-
IUPAC Name	(10Z)-nonadec-10-en-1-ol	(10E)-nonadec-10-en-1-ol	-
Melting Point	Lower than E-isomer	Higher than Z-isomer	General principle for Z/E isomers
Boiling Point	Lower than E-isomer	Higher than E-isomer	General principle for Z/E isomers
Density	Slightly lower than E-isomer	Slightly higher than Z-isomer	General principle for Z/E isomers
Polar Surface Area	20.23 Å ²	20.23 Å ²	Based on alcohol functional group
LogP (Octanol-Water Partition Coefficient)	~7.5	~7.5	Estimated for long-chain alcohols

Table 1. Predicted Physicochemical Properties of **10(Z)-Nonadecenol** and 10(E)-Nonadecenol. Predictions are based on established trends for geometric isomers and data for analogous long-chain fatty acids and alcohols.

Biological Activity: Specificity is Key

Long-chain unsaturated alcohols are known to play significant roles in chemical communication between organisms, particularly as insect pheromones. The specific geometry of the double bond is often crucial for receptor binding and subsequent biological response. A change from a cis to a trans configuration, or vice versa, can render a pheromone inactive or even inhibitory.

While no specific biological activity has been documented for **10(Z)-nonadecenol** or its E-isomer in the reviewed literature, it is plausible that they could function as signaling molecules in certain species. Research on other long-chain alkenols has demonstrated activities including:

- Pheromonal Activity: Acting as sex, aggregation, or trail pheromones in insects. The stereochemistry is critical for bioactivity.
- Antimicrobial and Antifungal Activity: Some long-chain alcohols exhibit inhibitory effects against various bacteria and fungi.
- Anti-inflammatory Effects: Certain fatty alcohols and their derivatives have been shown to possess anti-inflammatory properties.

Potential Biological Activity	10(Z)-Nonadecenol	10(E)-Nonadecenol	Remarks
Insect Pheromone	Potentially active	Potentially active, but likely with different specificity or potency	The specific geometry is critical for receptor binding in pheromonal communication.
Antimicrobial	Possible	Possible	Long-chain alcohols can disrupt microbial cell membranes.
Anti-inflammatory	Possible	Possible	The effect may vary depending on the specific isomer and biological system.

Table 2. Potential Biological Activities of 10-Nonadecenol Isomers. These are hypothesized activities based on the known functions of structurally similar long-chain unsaturated alcohols. Experimental validation is required.

Experimental Protocols

To facilitate further research, this section outlines standard methodologies for the synthesis, purification, and characterization of **10(Z)-nonadecenol** and its geometric isomers.

Stereoselective Synthesis of (Z)- and (E)-Alkenols

Objective: To synthesize **10(Z)-nonadecenol** and 10(E)-nonadecenol with high stereochemical purity.

Methodology:

- Wittig Reaction (for Z-isomer):
 - A common method for synthesizing cis-alkenes is the Wittig reaction using a non-stabilized ylide.
 - Step 1: Preparation of the phosphonium ylide from an appropriate alkyl halide (e.g., 1-bromononane) and triphenylphosphine.
 - Step 2: Reaction of the ylide with a C10 aldehyde (e.g., 10-oxodecan-1-ol, with the hydroxyl group protected) in an aprotic solvent (e.g., THF) at low temperature to favor the formation of the Z-isomer.
 - Step 3: Deprotection of the hydroxyl group to yield **10(Z)-nonadecenol**.
- Horner-Wadsworth-Emmons Reaction (for E-isomer):
 - This reaction typically yields trans-alkenes with high selectivity.
 - Step 1: Preparation of a phosphonate ester from an appropriate alkyl halide.
 - Step 2: Reaction of the phosphonate carbanion (generated using a base like NaH) with a C10 aldehyde in a suitable solvent.
 - Step 3: Deprotection of the hydroxyl group to yield 10(E)-nonadecenol.

Purification by Column Chromatography

Objective: To isolate the synthesized nonadecenol isomers from reaction byproducts.

Methodology:

- The crude product from the synthesis is concentrated under reduced pressure.
- The residue is loaded onto a silica gel column.

- Elution is performed using a gradient of non-polar to polar solvents (e.g., hexane and ethyl acetate).
- Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the desired product.
- Fractions containing the pure isomer are combined and the solvent is evaporated.

Characterization by Spectroscopy

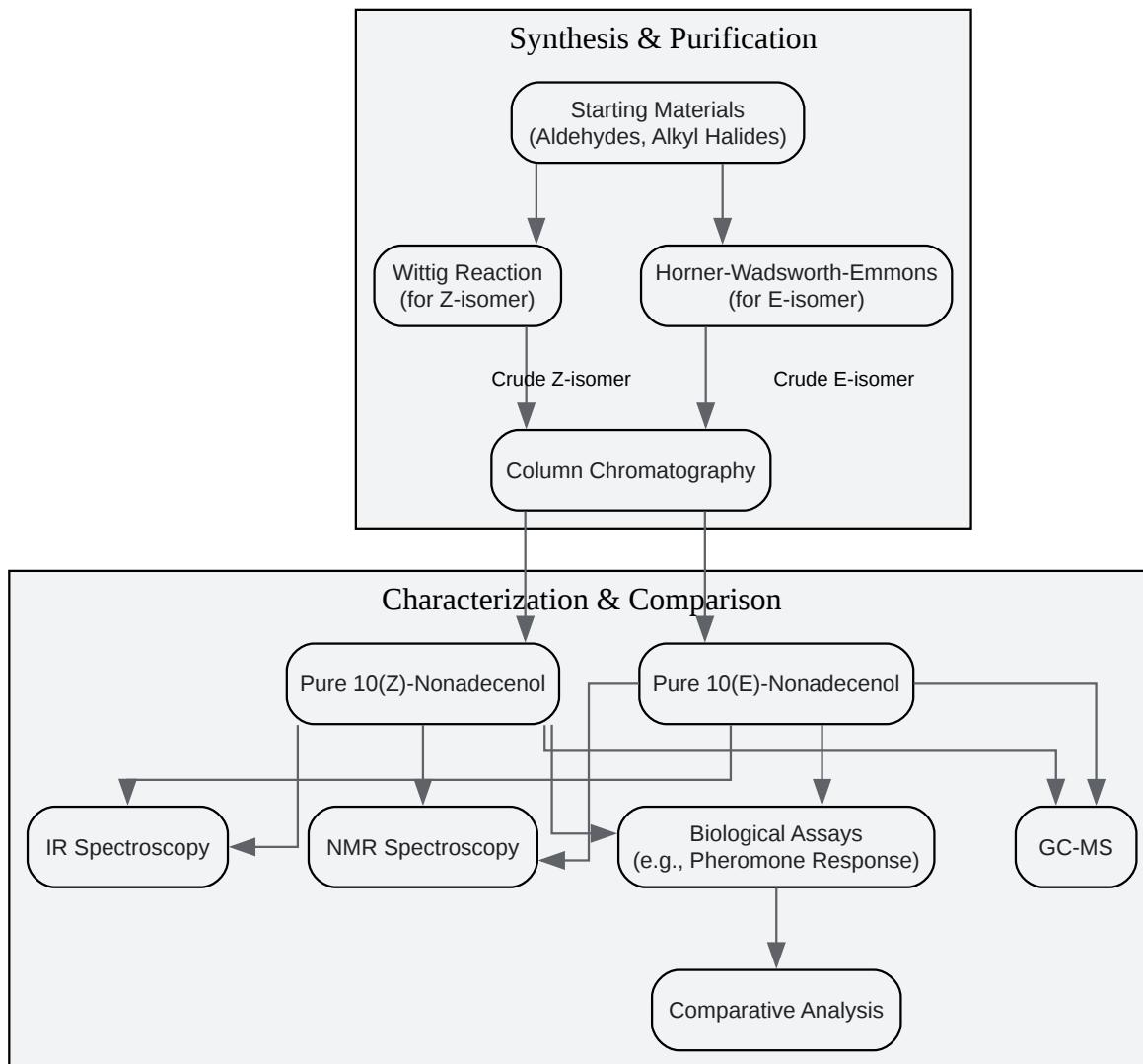
Objective: To confirm the structure and stereochemistry of the purified nonadecenol isomers.

Methodology:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR and ^{13}C NMR spectra are recorded to confirm the carbon skeleton and the presence of the hydroxyl group and the double bond.
 - The coupling constants (J-values) of the vinylic protons in the ^1H NMR spectrum can distinguish between the Z and E isomers. Typically, J(cis) is in the range of 6-12 Hz, while J(trans) is larger, around 12-18 Hz.[\[1\]](#)
- Infrared (IR) Spectroscopy:
 - The IR spectrum will show a characteristic broad absorption for the O-H stretch of the alcohol group (around 3300 cm^{-1}) and a C=C stretch (around 1650 cm^{-1}). The C-H out-of-plane bending vibrations can sometimes help differentiate between cis (around 700 cm^{-1}) and trans (around 970 cm^{-1}) isomers.
- Gas Chromatography-Mass Spectrometry (GC-MS):
 - GC is used to determine the purity of the sample and to separate the Z and E isomers.
 - MS provides the molecular weight of the compound and its fragmentation pattern, which can help confirm the structure.

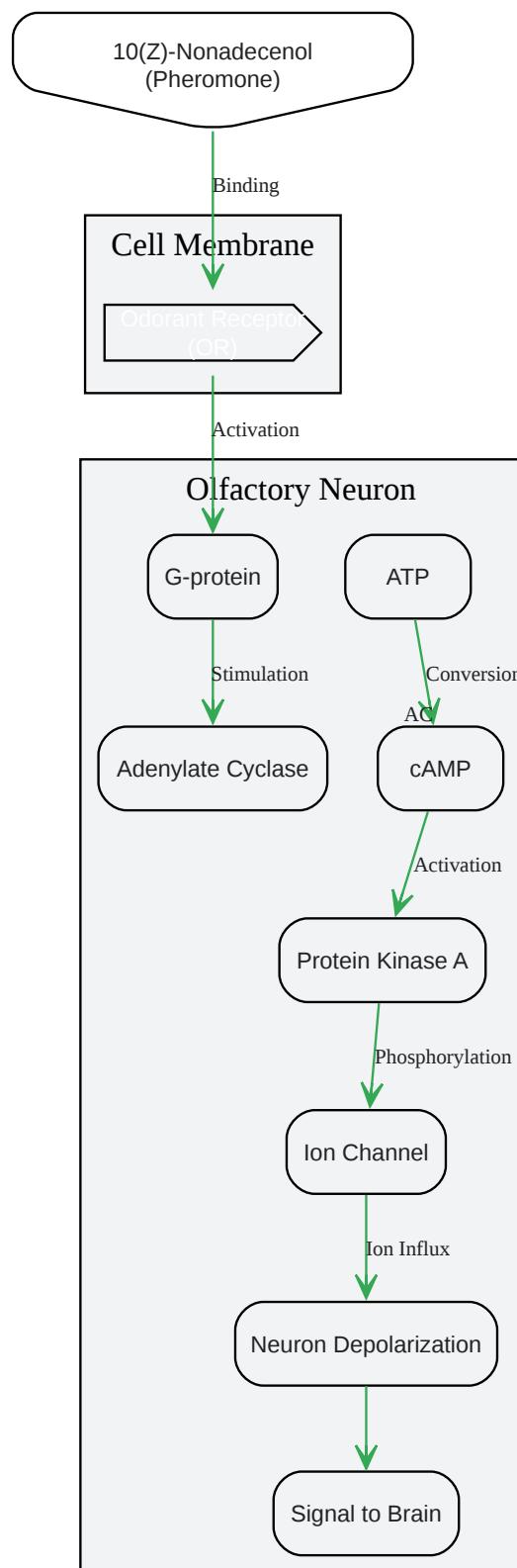
Visualizing the Workflow and Potential Mechanisms

To provide a clearer understanding of the research process and potential biological context, the following diagrams are provided.



[Click to download full resolution via product page](#)

Caption: Generalized experimental workflow for the synthesis and comparative analysis of 10-nonadecenol geometric isomers.



[Click to download full resolution via product page](#)

Caption: Hypothetical signaling pathway for a pheromone like **10(Z)-nonadecenol** in an insect olfactory neuron.

Conclusion

The geometric isomerism of 10-nonadecenol presents a compelling area for research, with the potential for significant differences in physical properties and biological activities between the Z and E forms. While direct comparative data is currently lacking, this guide provides a framework for initiating such studies, from stereoselective synthesis to biological evaluation. The provided experimental protocols and conceptual diagrams are intended to equip researchers with the necessary tools and perspectives to explore the nuanced roles of these long-chain unsaturated alcohols in biological systems. Future experimental work is crucial to validate the predictions made in this guide and to uncover the specific functions of **10(Z)-nonadecenol** and its geometric isomer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Comparative analysis of 10(Z)-Nonadecenol and its geometric isomers.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8262283#comparative-analysis-of-10-z-nonadecenol-and-its-geometric-isomers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com